molecular formula C16H13N5O2S2 B2694966 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide CAS No. 894068-21-4

5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide

Cat. No.: B2694966
CAS No.: 894068-21-4
M. Wt: 371.43
InChI Key: QDLOIOTXURIOIT-UHFFFAOYSA-N
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Description

5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide is a novel synthetic compound designed for research purposes, featuring a hybrid molecular structure that incorporates both a [1,2,4]triazolo[4,3-b]pyridazine core and a thiophene-sulfonamide moiety. This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities. Compounds based on this scaffold have been identified as effective inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of Type 2 diabetes, showcasing excellent insulinotropic and antioxidant activities . Furthermore, derivatives of this heterocyclic system have been investigated as potent modulators of tyrosine kinases, including c-Met, a receptor tyrosine kinase that is a promising target for anti-cancer therapeutics . The incorporation of the sulfonamide functional group, a classic pharmacophore in drug design, further broadens the potential research applications of this compound. Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . This combination of structural features suggests potential utility in several research areas, primarily in the development of therapies for metabolic disorders, oncology, and infectious diseases. Researchers can utilize this high-purity compound as a key intermediate for further chemical elaboration or as a reference standard in biochemical and cellular assays to explore new mechanisms of action and signaling pathways. Please note: This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c1-11-5-8-16(24-11)25(22,23)20-13-4-2-3-12(9-13)14-6-7-15-18-17-10-21(15)19-14/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLOIOTXURIOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps. The thiophene-2-sulfonamide group is then introduced through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular processes and ultimately exerting its effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Molecular and Physicochemical Comparisons
Compound Name/ID Molecular Formula Molecular Weight Melting Point (°C) Key Features
5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide C₁₇H₁₄N₆O₂S₂ 414.47* Not reported Thiophene-sulfonamide; triazolopyridazine
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) C₁₆H₁₆N₆O 332.35 Not reported Acetamide linker; methyl substitution
(E)-4b ([1,2,4]triazolo[4,3-b]pyridazin-6-yl derivative) C₁₉H₁₆N₆O₃ 376.37 253–255 Benzoylamino-propenoic acid substituent
2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid C₉H₁₀N₄O₄S₂ 326.33 Not reported Sulfonyl-acetic acid group

*Calculated based on molecular formula. Sources: .

Key Observations :

  • The target compound’s molecular weight (414.47) is higher than analogs like Lin28-1632 (332.35) due to the bulky thiophene-sulfonamide group.
  • Melting points for triazolopyridazine derivatives vary significantly: (E)-4b exhibits a high melting point (253–255°C), likely due to strong intermolecular hydrogen bonding from its propenoic acid moiety .
Table 2: Protein-Binding Profiles
Compound Target Protein/Enzyme Binding Interactions IC₅₀/Kd (nM)
Target compound (modeled) PEF(S) (PDB ID: 4WQ2) Predicted π-stacking with Trp168; H-bonding via sulfonamide oxygen Not tested
Lin28-1632 Lin28 proteins Functional inhibition via triazolopyridazine-mediated hydrophobic interactions ~80 µM
Compound 10 ([1,2,4]triazolo[4,3-b]pyridazin-6-yl) PEF(S) π-stacking with Trp168; H-bonding via pyridine nitrogen Not reported

Analysis :

  • The target compound’s sulfonamide group may enhance binding specificity compared to Lin28-1632, which lacks this moiety .
  • Docking studies suggest that triazolopyridazine derivatives universally engage Trp168 in PEF(S), but substituents (e.g., sulfonamide vs. pyridine) modulate interaction strength .

Biological Activity

5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide is a complex heterocyclic compound notable for its diverse biological activities. This compound contains a triazolopyridazine moiety, which is associated with various pharmacological properties such as anti-inflammatory, antibacterial, and anticancer effects. Understanding its biological activity is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₃H₁₅N₅O₂S
Molecular Weight 285.36 g/mol
CAS Number 894068-21-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can lead to the inhibition or activation of specific enzymes and receptors involved in disease pathways. For example:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are critical in inflammatory processes.
  • Receptor Modulation : It may modulate G-protein coupled receptors (GPCRs), which play significant roles in cellular signaling and response mechanisms.

Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties against various strains of bacteria. Studies have reported its effectiveness against:

  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that the compound could be further developed as an antibacterial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been evaluated through various in vitro and in vivo studies. It has shown promise in reducing inflammation markers and mediators, indicating its potential use in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of this compound has been a focus of research. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific cancer types targeted include:

  • Breast cancer
  • Lung cancer

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study conducted by researchers evaluated the antibacterial efficacy of several triazole derivatives, including this compound. The results indicated significant inhibition zones against E. coli and P. aeruginosa .
  • Anti-inflammatory Mechanism :
    • Another investigation focused on the anti-inflammatory properties of this compound through COX-II inhibition assays. The results suggested that it effectively reduced prostaglandin E2 levels in inflammatory models .
  • Anticancer Activity Assessment :
    • A research article published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates .

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